molecular formula C10H8F3N3 B2783871 4-(1H-imidazol-1-yl)-2-(trifluoromethyl)aniline CAS No. 926202-49-5

4-(1H-imidazol-1-yl)-2-(trifluoromethyl)aniline

カタログ番号: B2783871
CAS番号: 926202-49-5
分子量: 227.19
InChIキー: OXCRZVJIMYTILT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(1H-imidazol-1-yl)-2-(trifluoromethyl)aniline is a compound that belongs to the class of imidazole derivatives It is characterized by the presence of an imidazole ring and a trifluoromethyl group attached to an aniline moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-imidazol-1-yl)-2-(trifluoromethyl)aniline typically involves the reaction of 4-chloro-2-(trifluoromethyl)aniline with imidazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism where the chlorine atom is replaced by the imidazole group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the compound in high purity.

化学反応の分析

Types of Reactions

4-(1H-imidazol-1-yl)-2-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.

    Substitution: The imidazole ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction can produce amines.

科学的研究の応用

4-(1H-imidazol-1-yl)-2-(trifluoromethyl)aniline has a wide range of scientific research applications:

類似化合物との比較

Similar Compounds

  • 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
  • 4-imidazol-1-yl-3-(trifluoromethyl)aniline

Uniqueness

4-(1H-imidazol-1-yl)-2-(trifluoromethyl)aniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for applications where precise control over molecular interactions is required .

生物活性

4-(1H-imidazol-1-yl)-2-(trifluoromethyl)aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and therapeutic potential based on recent research findings.

Chemical Structure and Properties

The compound features an imidazole ring and a trifluoromethyl group, which enhance its lipophilicity and biological activity. The presence of these functional groups allows for interactions with various biological macromolecules, including enzymes and receptors.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated as a potential inhibitor of protein kinases involved in cancer progression. A study reported that derivatives containing the trifluoromethyl and imidazole substituents exhibited significant inhibitory effects against various cancer cell lines, including leukemia (K562) and solid tumors. The IC50 values for these compounds ranged from 1.42 to 4.56 µM, indicating potent antiproliferative activity (Table 1) .

Cell Line IC50 (µM)
K5622.27
HL-601.42
OKP-GS4.56

Antibacterial Activity

The compound has also shown promise as an antibacterial agent. Research indicates that imidazole derivatives can effectively combat methicillin-resistant Staphylococcus aureus (MRSA). Key structural features contributing to this activity include the presence of electron-withdrawing groups and the imidazole NH group, which are essential for binding to bacterial targets .

Enzyme Inhibition

The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes involved in critical metabolic pathways. For example, it has been shown to inhibit receptor tyrosine kinases (RTKs) such as EGFR, HER2, and PDGFR, which are pivotal in cancer biology. The inhibition mechanism often involves competitive binding at the active site of these enzymes .

Cellular Effects

At the cellular level, the compound influences various signaling pathways by modulating kinase activity. This modulation can lead to altered gene expression profiles and changes in cellular metabolism, further contributing to its therapeutic effects .

Study on Anticancer Activity

In a comprehensive study involving multiple analogs of this compound, researchers demonstrated that modifications to the imidazole ring significantly affected anticancer potency. Compounds with enhanced hydrophobic interactions due to trifluoromethyl substitutions exhibited superior activity against cancer cell lines compared to their less substituted counterparts .

Study on Antibacterial Properties

Another investigation focused on the antibacterial efficacy against MRSA revealed that compounds with dual aryl ring structures showed improved activity. The study underscored the importance of structural features in determining biological efficacy, suggesting that further optimization could yield even more potent antibacterial agents .

特性

IUPAC Name

4-imidazol-1-yl-2-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3/c11-10(12,13)8-5-7(1-2-9(8)14)16-4-3-15-6-16/h1-6H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXCRZVJIMYTILT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=CN=C2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926202-49-5
Record name 4-(1H-imidazol-1-yl)-2-(trifluoromethyl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。